molecular formula C17H26N2 B3380249 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine CAS No. 1864013-98-8

1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine

Cat. No.: B3380249
CAS No.: 1864013-98-8
M. Wt: 258.4
InChI Key: MDWGXNBHOPYZDH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine is a synthetic organic compound with the molecular formula C17H26N2 It is characterized by the presence of a piperidine ring substituted with a benzyl group and a 3,3-dimethylazetidin-2-yl moiety

Preparation Methods

The synthesis of 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Attachment of the Azetidine Moiety: The 3,3-dimethylazetidin-2-yl group is attached through reactions involving azetidine derivatives and suitable coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of conditions like Alzheimer’s disease .

Comparison with Similar Compounds

1-Benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine can be compared with other piperidine derivatives and azetidine-containing compounds:

Properties

IUPAC Name

1-benzyl-4-(3,3-dimethylazetidin-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-17(2)13-18-16(17)15-8-10-19(11-9-15)12-14-6-4-3-5-7-14/h3-7,15-16,18H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWGXNBHOPYZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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